molecular formula C8H12Br2O4S4 B11970174 3-Bromo-4-[(4-bromo-1,1-dioxidotetrahydro-3-thienyl)disulfanyl]tetrahydrothiophene 1,1-dioxide

3-Bromo-4-[(4-bromo-1,1-dioxidotetrahydro-3-thienyl)disulfanyl]tetrahydrothiophene 1,1-dioxide

Cat. No.: B11970174
M. Wt: 460.3 g/mol
InChI Key: HUVLDIWTBYHXSC-UHFFFAOYSA-N
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Description

3-bromo-4-[(4-bromo-1,1-dioxidotetrahydro-3-thienyl)dithio]tetrahydrothiophene 1,1-dioxide is a complex organosulfur compound with the molecular formula C8H12Br2O4S4. This compound is notable for its unique structure, which includes two bromine atoms and multiple sulfur atoms, making it a subject of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-4-[(4-bromo-1,1-dioxidotetrahydro-3-thienyl)dithio]tetrahydrothiophene 1,1-dioxide typically involves the bromination of tetrahydrothiophene derivatives. One common method includes the use of N-bromosuccinimide (NBS) as a brominating agent. The reaction is carried out in a polar solvent such as water, where NBS acts as a bromine cation equivalent . The reaction conditions often involve heating the mixture to facilitate the bromination process.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the principles of bromination and thiophene chemistry would apply, potentially involving continuous flow reactors for efficient and controlled synthesis.

Chemical Reactions Analysis

Types of Reactions

3-bromo-4-[(4-bromo-1,1-dioxidotetrahydro-3-thienyl)dithio]tetrahydrothiophene 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional oxygen functionalities.

    Reduction: Reduction reactions can remove oxygen atoms or reduce bromine atoms to hydrogen.

    Substitution: Bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or thioethers.

Scientific Research Applications

3-bromo-4-[(4-bromo-1,1-dioxidotetrahydro-3-thienyl)dithio]tetrahydrothiophene 1,1-dioxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-bromo-4-[(4-bromo-1,1-dioxidotetrahydro-3-thienyl)dithio]tetrahydrothiophene 1,1-dioxide involves its interaction with molecular targets such as enzymes and proteins. The compound’s bromine and sulfur atoms can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity. The exact pathways depend on the specific biological or chemical context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    3-bromo-4-hydroxytetrahydrothiophene-1,1-dioxide: Similar in structure but with a hydroxyl group instead of a dithio linkage.

    4-bromo-1,1-dioxidotetrahydro-3-thienyl derivatives: Compounds with variations in the substituents on the thienyl ring.

Properties

Molecular Formula

C8H12Br2O4S4

Molecular Weight

460.3 g/mol

IUPAC Name

3-bromo-4-[(4-bromo-1,1-dioxothiolan-3-yl)disulfanyl]thiolane 1,1-dioxide

InChI

InChI=1S/C8H12Br2O4S4/c9-5-1-17(11,12)3-7(5)15-16-8-4-18(13,14)2-6(8)10/h5-8H,1-4H2

InChI Key

HUVLDIWTBYHXSC-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CS1(=O)=O)Br)SSC2CS(=O)(=O)CC2Br

Origin of Product

United States

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